molecular formula C19H19N3O2 B10980580 N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B10980580
M. Wt: 321.4 g/mol
InChI Key: KMKOQZWNHONCJY-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

  • Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative. For instance, 2-cyclopropyl-1H-benzimidazole can be prepared by reacting 2-cyclopropyl-1,2-diaminobenzene with formic acid under reflux conditions.

  • Acylation Reaction: : The next step involves the acylation of the benzimidazole core. This can be achieved by reacting 2-cyclopropyl-1H-benzimidazole with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the benzimidazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can target the benzimidazole ring or the acetamide group. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Oxidized derivatives of the cyclopropyl group or benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring or acetamide group.

    Substitution: Various substituted derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its benzimidazole core is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may find applications in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

For example, in the context of antimicrobial activity, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and survival, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-yl)-2-(4-methoxyphenyl)acetamide: Similar structure but lacks the cyclopropyl group.

    N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide: Similar structure but lacks the methoxy group on the phenyl ring.

    N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-chlorophenyl)acetamide: Similar structure but has a chlorine atom instead of a methoxy group on the phenyl ring.

Uniqueness

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the cyclopropyl group and the methoxy-substituted phenyl ring. This combination of structural features may confer distinct biological activities and chemical reactivity compared to its analogs. The cyclopropyl group can introduce strain and rigidity into the molecule, potentially affecting its binding interactions with biological targets. The methoxy group can influence the compound’s electronic properties and its ability to participate in specific chemical reactions.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H19N3O2/c1-24-15-7-2-12(3-8-15)10-18(23)20-14-6-9-16-17(11-14)22-19(21-16)13-4-5-13/h2-3,6-9,11,13H,4-5,10H2,1H3,(H,20,23)(H,21,22)

InChI Key

KMKOQZWNHONCJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4

Origin of Product

United States

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